Technical Guide: Properties and Applications of Boc-Phe(4-Br)-OH
Technical Guide: Properties and Applications of Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Phe(4-Br)-OH, chemically known as N-(tert-butoxycarbonyl)-4-bromo-L-phenylalanine, is a halogenated amino acid derivative widely utilized as a critical building block in synthetic chemistry. Its unique structural features, particularly the presence of a bromine atom on the phenyl ring and the Boc protecting group, make it an invaluable tool in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel therapeutic agents. The bromine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and can modulate the pharmacological properties of peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of Boc-Phe(4-Br)-OH, detailed experimental protocols for its synthesis, and its applications in research and drug development.
Chemical and Physical Properties
Boc-Phe(4-Br)-OH is a white to off-white solid at room temperature.[1] The incorporation of the bulky tert-butoxycarbonyl (Boc) group increases its solubility in common organic solvents used in peptide synthesis, while the bromine atom enhances its molecular weight and can influence crystal packing. Key identifying information and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of Boc-Phe(4-Br)-OH
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid | [2] |
| Synonyms | Boc-4-bromo-L-phenylalanine, Boc-p-bromo-L-Phe-OH | [1] |
| CAS Number | 62129-39-9 | [3] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |
| Molecular Weight | 344.20 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 118-120 °C | |
| Solubility | Slightly soluble in water. Soluble in methanol, DMF, and DCM. | [4] |
| Optical Rotation | Data not publicly available. For the related Boc-Phe(4-I)-OH: [α]²⁰/D +22.5±3° (c=1 in ethyl acetate). | [5] |
Spectroscopic Data
Detailed experimental spectra for Boc-Phe(4-Br)-OH are not consistently available in public databases. However, based on the known chemical structure and spectral data from analogous compounds such as Boc-L-phenylalanine and other 4-substituted derivatives, the expected characteristic spectroscopic features are outlined below. These values are estimations and should be confirmed by experimental analysis.
Table 2: Expected Spectroscopic Data for Boc-Phe(4-Br)-OH
| Spectroscopy | Expected Features |
| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.9-5.1 (m, 1H, NH), ~4.3-4.5 (m, 1H, α-CH), ~2.9-3.2 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~174 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~80 (quaternary Boc C), ~55 (α-C), ~37 (β-C), ~28 (Boc CH₃) |
| FT-IR | (cm⁻¹): ~3300 (O-H, N-H stretch), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, acid & carbamate), ~1500 (N-H bend), ~1160 (C-O stretch), ~1010 (C-Br stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₇BrNO₄⁻: 342.03 |
Synthesis and Experimental Protocols
Boc-Phe(4-Br)-OH is typically synthesized from its parent amino acid, 4-bromo-L-phenylalanine, through the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).
General Synthesis Workflow
The synthesis involves the reaction of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate under basic conditions, followed by an acidic workup to isolate the final product.
Detailed Experimental Protocol
This protocol is adapted from a reliable procedure for the Boc-protection of L-phenylalanine and is suitable for the synthesis of Boc-Phe(4-Br)-OH on a laboratory scale.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water. Add triethylamine (B128534) (TEA) (1.1 eq) or an equivalent amount of aqueous sodium hydroxide (B78521) to achieve a clear solution with a basic pH.
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Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in dioxane. Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
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Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
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Acidic Workup: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by adding a cold aqueous solution of potassium hydrogen sulfate (B86663) (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.
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Extraction: Extract the acidified mixture with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to afford pure Boc-Phe(4-Br)-OH.
Applications in Research and Drug Development
Boc-Phe(4-Br)-OH is a cornerstone reagent in peptide chemistry and drug discovery, primarily due to the versatile properties of the bromine substituent and the reliability of the Boc protecting group.
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Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for the creation of peptides with modified properties.[1] The Boc group provides robust protection of the N-terminus, which can be cleanly removed with mild acids like trifluoroacetic acid (TFA).
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Drug Development: The 4-bromophenyl moiety is incorporated into peptide sequences to create novel drug candidates.[1] The bromine atom can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability. It can also form halogen bonds with biological targets, leading to improved binding affinity and selectivity.[1]
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Bioconjugation and Chemical Modification: The bromine atom provides a reactive site for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of fluorescent probes, imaging agents, or other functional molecules to the peptide.[1]
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Neuroscience Research: Peptides containing halogenated phenylalanine residues are used to study neurotransmitter pathways and develop treatments for neurological disorders.[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Phe(4-Br)-OH is its incorporation into a growing peptide chain using the Boc-SPPS methodology. The workflow illustrates how this building block is used to add a 4-bromo-phenylalanine residue to a peptide sequence.
Safety and Handling
Boc-Phe(4-Br)-OH should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid. Personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Boc-Phe(4-Br)-OH is a highly versatile and valuable reagent for chemical and pharmaceutical research. Its well-defined properties and reactivity make it an essential component for the synthesis of complex peptides and the exploration of novel therapeutic agents. The ability to introduce a stable bromine atom into a peptide backbone opens up numerous possibilities for enhancing biological activity and for the site-specific attachment of functional moieties, solidifying its role in modern drug discovery and protein engineering.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 5. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]
